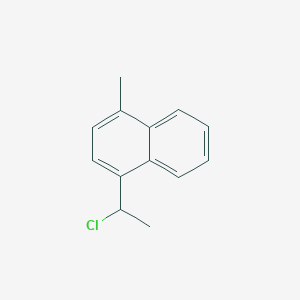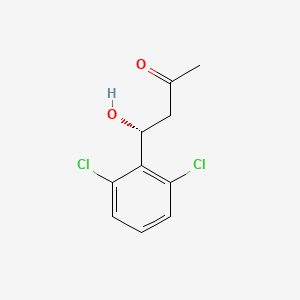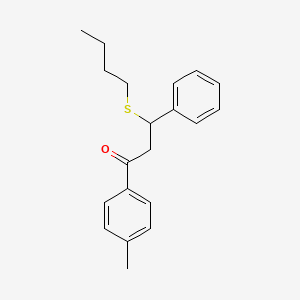
3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one is an organic compound characterized by the presence of a butylsulfanyl group, a 4-methylphenyl group, and a phenylpropanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one typically involves the following steps:
Formation of the Butylsulfanyl Group: This can be achieved by reacting butylthiol with an appropriate halide under basic conditions.
Attachment of the 4-Methylphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where 4-methylbenzene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Phenylpropanone Backbone: This can be synthesized through a Claisen condensation reaction involving acetophenone and an appropriate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The butylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.
類似化合物との比較
Similar Compounds
3-(Butylsulfanyl)-1-phenylpropan-1-one: Lacks the 4-methylphenyl group, resulting in different chemical properties and reactivity.
1-(4-Methylphenyl)-3-phenylpropan-1-one: Lacks the butylsulfanyl group, affecting its biological activity and chemical reactivity.
3-(Butylsulfanyl)-1-(4-methoxyphenyl)-3-phenylpropan-1-one: Contains a methoxy group instead of a methyl group, leading to different electronic and steric effects.
Uniqueness
3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one is unique due to the presence of both the butylsulfanyl and 4-methylphenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
706816-62-8 |
|---|---|
分子式 |
C20H24OS |
分子量 |
312.5 g/mol |
IUPAC名 |
3-butylsulfanyl-1-(4-methylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C20H24OS/c1-3-4-14-22-20(18-8-6-5-7-9-18)15-19(21)17-12-10-16(2)11-13-17/h5-13,20H,3-4,14-15H2,1-2H3 |
InChIキー |
WTPOPFJIIFCZAD-UHFFFAOYSA-N |
正規SMILES |
CCCCSC(CC(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


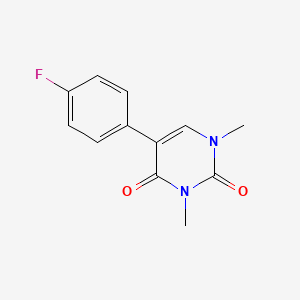
![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)
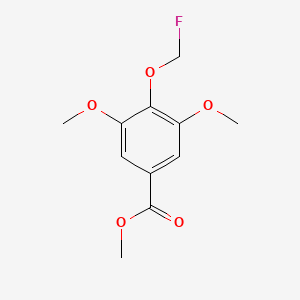
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)

![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)


![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)

